molecular formula C14H13N3O5S B11022440 N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide CAS No. 19838-00-7

N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B11022440
CAS No.: 19838-00-7
M. Wt: 335.34 g/mol
InChI Key: YNJQNZHJCLLYOD-UHFFFAOYSA-N
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Description

N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a sulfamoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide typically involves a multi-step process:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group. For instance, nitration of aniline can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The nitroaniline is then subjected to sulfonation to introduce the sulfamoyl group. This can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a suitable base.

    Acetylation: Finally, the compound undergoes acetylation to form the acetamide group. This step typically involves reacting the sulfonated nitroaniline with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Various nucleophiles like amines, thiols, or alkoxides.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Reduction: Formation of N-[4-[(3-aminophenyl)sulfamoyl]phenyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding amine and acetic acid.

Scientific Research Applications

N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

CAS No.

19838-00-7

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-5-7-14(8-6-11)23(21,22)16-12-3-2-4-13(9-12)17(19)20/h2-9,16H,1H3,(H,15,18)

InChI Key

YNJQNZHJCLLYOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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